2-Fluoro-N-methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Description
This compound is a benzamide derivative featuring a fluorine atom at the 2-position of the benzene ring and a boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 5-position. The N-methoxy-N-methyl substituent on the amide group distinguishes it from related analogs, offering unique steric and electronic properties. Boronate esters are widely employed in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis, making this compound a valuable intermediate in pharmaceutical and materials chemistry . Its structural features, including the fluorine atom (which enhances metabolic stability and binding affinity) and the boronate ester (for functionalization), position it as a versatile building block in drug discovery .
Properties
Molecular Formula |
C15H21BFNO4 |
|---|---|
Molecular Weight |
309.14 g/mol |
IUPAC Name |
2-fluoro-N-methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C15H21BFNO4/c1-14(2)15(3,4)22-16(21-14)10-7-8-12(17)11(9-10)13(19)18(5)20-6/h7-9H,1-6H3 |
InChI Key |
QIBZDLOJDATKQY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C(=O)N(C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of a fluorinated aromatic compound with a boronic ester precursor. The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester group typically yields boronic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-Fluoro-N-methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-N-methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with molecular targets through the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications . The compound’s fluorine atom also contributes to its reactivity and stability, enhancing its effectiveness in different reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Differences:
Substituent Position :
- The 5-position boronate in the target compound optimizes conjugation for Suzuki-Miyaura coupling compared to 4-position analogs (e.g., N-(tert-butyl) derivative), which exhibit reduced electronic communication .
- Fluorine at 2-position increases electron-withdrawing effects, stabilizing intermediates in nucleophilic substitutions compared to nitro-substituted analogs (e.g., 3-nitro derivative in ).
N-Substituents :
- The N-methoxy-N-methyl group enhances solubility in polar solvents compared to N-ethyl or N-aryl analogs (e.g., N-phenyl in ). This feature is critical for bioavailability in drug candidates .
- Steric Effects : Bulky groups like tert-butyl (e.g., A1618332 in ) hinder cross-coupling efficiency, whereas smaller substituents (e.g., N-methyl) improve reaction kinetics.
Reactivity and Applications :
- The target compound’s boronate ester enables efficient biaryl bond formation in medicinal chemistry (e.g., kinase inhibitor synthesis) .
- Nitro-substituted analogs (e.g., ) are prone to reduction reactions, limiting their utility in oxidative conditions but making them useful intermediates for amine synthesis .
Research Findings and Data
Spectroscopic Data:
- While specific NMR data for the target compound is unavailable, analogs like N-(5(6)-Cyanobenzimidazol-2-yl)-2,4-dimethoxybenzamide () show characteristic peaks for aromatic protons (δ 7.51–7.90 ppm) and methoxy groups (δ 3.88–4.01 ppm), suggesting similar patterns for the target.
Biological Activity
2-Fluoro-N-methoxy-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its significance in pharmacology.
- Molecular Formula : C₁₅H₂₁BFNO₄
- Molecular Weight : 309.14 g/mol
- CAS Number : 2104835-06-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cellular signaling pathways.
Key Mechanisms:
- GSK-3β Inhibition : Similar compounds have shown potent inhibition of Glycogen Synthase Kinase 3 beta (GSK-3β), which is crucial in multiple signaling pathways including those related to cancer and neurodegenerative diseases. For instance, compounds with similar structures exhibited IC₅₀ values ranging from 8 nM to over 1000 nM against GSK-3β .
- Anti-inflammatory Activity : The compound may also exhibit anti-inflammatory properties by modulating the production of pro-inflammatory cytokines such as IL-6 and TNF-α in microglial cells .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of the compound against various cell lines:
| Cell Line | Concentration (µM) | Observed Effect |
|---|---|---|
| HT-22 | 0.1 - 100 | No significant decrease in viability observed up to 10 µM |
| BV-2 | 0.1 - 100 | Significant reduction in NO levels at 1 µM |
These findings indicate that the compound does not exhibit significant cytotoxicity at lower concentrations while maintaining its inhibitory effects on inflammatory mediators.
Case Studies
- Study on GSK-3β Inhibition : A study demonstrated that derivatives similar to this compound displayed strong GSK-3β inhibition with minimal cytotoxicity in neuronal cell lines, suggesting potential applications in treating neurodegenerative disorders .
- Anti-inflammatory Effects : Another research highlighted the ability of structurally related compounds to reduce NO and IL-6 levels significantly in BV-2 microglial cells, indicating a potential therapeutic role in neuroinflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
